1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine
Beschreibung
1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of five methyl groups and an octyl chain attached to the nitrogen atom, making it highly branched and sterically hindered.
Eigenschaften
CAS-Nummer |
90075-87-9 |
|---|---|
Molekularformel |
C18H38N2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
1,2,2,6,6-pentamethyl-N-octylpiperidin-4-amine |
InChI |
InChI=1S/C18H38N2/c1-7-8-9-10-11-12-13-19-16-14-17(2,3)20(6)18(4,5)15-16/h16,19H,7-15H2,1-6H3 |
InChI-Schlüssel |
YHRKUPVJULZTKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1CC(N(C(C1)(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with an octyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a strong base are commonly employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: New alkyl or aryl substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A closely related compound with similar steric hindrance but lacking the octyl group.
2,2,6,6-Tetramethylpiperidine: Another related compound with fewer methyl groups, resulting in different steric and electronic properties.
Uniqueness
1,2,2,6,6-Pentamethyl-N-octylpiperidin-4-amine is unique due to its highly branched structure and the presence of the long octyl chain. This combination of features imparts distinct physical and chemical properties, making it valuable in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
